molecular formula C3H4N2OS2 B074060 N-Aminorhodanine CAS No. 1438-16-0

N-Aminorhodanine

Cat. No.: B074060
CAS No.: 1438-16-0
M. Wt: 148.21 g/mol
InChI Key: ZBUUHLDYMKTVLT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Aminorhodanine, also known as 3-Aminorhodanine, has been found to interact with PIM1 and CLK1 kinases . These kinases play crucial roles in various cellular processes, including cell cycle progression, transcription, and signal transduction.

Mode of Action

This compound interacts with its targets through a process of condensation with aldehydes . This interaction results in the formation of either 5-[(aryl)alkylidene]-substituted products or Schiff bases, or derivatives substituted at both the 3-amino group and the 5-methylene group . The specific mode of action depends on the reaction conditions .

Biochemical Pathways

It is known that pim1 and clk1 kinases, the targets of this compound, are involved in multiple signaling pathways related to cell cycle progression, transcription, and signal transduction . Therefore, it can be inferred that this compound may influence these pathways through its interaction with PIM1 and CLK1 kinases.

Pharmacokinetics

The molecular weight of this compound is 14821 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

It has been suggested that this compound exhibits cytotoxic effects on a549 lung cancer cells . This suggests that this compound may have potential applications in cancer treatment.

Action Environment

It is known that this compound is a yellow to red solid with a relatively high solubility . It has a lower solubility in water but is more soluble in organic solvents . This compound is relatively stable in air and light , which suggests that it may have good stability under various environmental conditions.

Biochemical Analysis

Biochemical Properties

It is known that N-Aminorhodanine can react with aldehydes to form either 5-[(aryl)alkylidene]-substituted products or Schiff bases or derivatives substituted at both the 3-amino group and the 5-methylene group, depending on the reaction conditions .

Cellular Effects

Some studies have shown that derivatives of this compound have cytotoxic effects on A549 lung cancer cells and Hdfn normal cells . These studies suggest that this compound and its derivatives could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can form various derivatives through reactions with aldehydes . These derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Some studies have shown that synthetic compounds derived from this compound showed different effects at 24, 48, and 72 hours . This suggests that the effects of this compound and its derivatives may change over time in laboratory settings.

Preparation Methods

Synthetic Routes:: The synthetic routes for evernimicin are not widely documented in the literature. it is known that evernimicin is produced by fermentation using Micromonospora carbonaceae . Further details on the specific synthetic steps remain proprietary.

Industrial Production:: Industrial production of evernimicin involves large-scale fermentation of the producing strain, followed by extraction and purification. The exact industrial methods are confidential, but the yield and purity are optimized to meet therapeutic standards.

Chemical Reactions Analysis

Evernimicin undergoes various chemical reactions, although specific details are limited. Some potential reactions include oxidation, reduction, and substitution. Unfortunately, the common reagents and conditions for these reactions are not publicly available. Major products formed during these transformations remain undisclosed.

Scientific Research Applications

Chemistry::

  • Evernimicin’s unique structure and activity make it an intriguing subject for chemical studies. Researchers explore its reactivity, stereochemistry, and potential modifications.
Biology and Medicine::
  • Evernimicin’s antibacterial properties have led to investigations in treating multidrug-resistant strains. Its efficacy against gram-positive pathogens makes it valuable in clinical settings.
  • Research focuses on optimizing dosages, minimizing side effects, and understanding its pharmacokinetics.
Industry::
  • Evernimicin’s potential as an industrial antibiotic prompts studies on large-scale production, cost-effectiveness, and formulation.

Comparison with Similar Compounds

Evernimicin stands out due to its unique structure and activity. While it shares some features with other ribosome-targeting antibiotics (such as avilamycin), its distinct binding site sets it apart . Similar compounds include avilamycin and other orthosomycins, but none exhibit precisely the same mechanism or spectrum of activity as evernimicin.

Properties

IUPAC Name

3-amino-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS2/c4-5-2(6)1-8-3(5)7/h1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUUHLDYMKTVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061691
Record name 4-Thiazolidinone, 3-amino-2-thioxo-
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Molecular Weight

148.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-16-0
Record name 3-Aminorhodanine
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Record name 3-Aminorhodanine
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Record name N-Aminorhodanine
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Record name 4-Thiazolidinone, 3-amino-2-thioxo-
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Record name 4-Thiazolidinone, 3-amino-2-thioxo-
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Record name N-aminorhodanine
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Record name 3-AMINO-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-aminorhodanine?

A1: The molecular formula of 3-aminorhodanine is C3H4N2OS2, and its molecular weight is 132.19 g/mol. []

Q2: What are the key spectroscopic features of 3-aminorhodanine?

A2: Spectroscopic studies, including Raman and infrared spectroscopy, have been instrumental in characterizing 3-aminorhodanine. Key features include:

  • N-H Vibrations: Deuteriation studies distinguish N-H vibrations, confirming the presence of the amine group. [, ]
  • Amide and Thioamide Modes: Specific bands are assigned to the amide I, II, and thioamide II, III modes, providing insights into the electronic structure of the molecule. [, ]
  • C=C Stretching Modes: A band at ~1566 cm-1, attributed to C=C stretching, appears in SERS studies, suggesting potential dimer formation upon interaction with metal substrates. []

Q3: How does 3-aminorhodanine react with aldehydes?

A3: 3-Aminorhodanine readily reacts with aldehydes, exhibiting dual reactivity:

  • Condensation at the 5-methylene group: This reaction typically leads to the formation of 5-arylidene or 5-alkylidene derivatives. [, , , , ]
  • Schiff base formation at the 3-amino group: This reaction pathway often requires specific conditions and can lead to the formation of Schiff base derivatives. [, ]

Q4: Can 3-aminorhodanine be used in multicomponent reactions?

A4: Yes, 3-aminorhodanine participates in multicomponent reactions, showcasing its versatility:

  • Reaction with dialkyl acetylenedicarboxylates and triphenylphosphine: This three-component reaction yields alkyl (5-oxo-2-thioxo-[1,3,4]thiadiazinan-6-ylidene)acetates. [, ]
  • One-pot reaction with isatin and aromatic aldehydes: This reaction leads to the formation of hybrid molecules with potential kinase inhibitory activity. []

Q5: What are the key intermediates involved in reactions of 3-aminorhodanine with acetylenic esters and triphenylphosphine?

A5: These reactions involve the formation of reactive zwitterionic intermediates from the interaction between triphenylphosphine and dialkyl acetylenedicarboxylates. These intermediates are then protonated by 3-aminorhodanine, followed by the addition of the conjugate anion of 3-aminorhodanine to the resulting vinylphosphonium cation. [, ]

Q6: Can 3-aminorhodanine be used to synthesize fused heterocycles?

A6: Yes, 3-aminorhodanine serves as a versatile building block for the synthesis of diverse fused heterocyclic systems, including:

  • Thiazolo[3,4-c]oxadiazines: Reaction of 3-aminorhodanine with π-deficient compounds leads to the formation of these fused heterocycles. []
  • 2,3-Dihydropyrazolo[5,1-b]thiazoles: Heating 3-aminorhodanines with ethyl 2-bromo-3,3-diethoxypropionate results in a tandem condensation-sulfur extrusion reaction, yielding these novel heterocycles. []
  • Thiazolo[3,4-b][1,2,4]triazoles: These compounds are synthesized through reactions involving 3-aminothiazolidine-2-thion-4-one derivatives. []

Q7: What are the potential applications of 3-aminorhodanine derivatives?

A7: 3-Aminorhodanine derivatives exhibit a broad spectrum of biological activities, leading to their exploration as:

  • Aldose reductase inhibitors: Certain 5-condensed 3-acylaminorhodanines have shown promising aldose reductase inhibitory activity. [, ]
  • Antibacterial and antifungal agents: Derivatives of 1,3,4-oxadiazole, 3-aminorhodanine, 1,2,4-triazole, and 7H-(1,2,4)-triazol[3,4-b][1,3,4]thiadiazine derived from 3-aminorhodanine have demonstrated antibacterial, antimycotic, and antimitotic activities. []
  • Antiparasitic agents: Hydrazones derived from 3-aminorhodanine exhibit potent activity against various parasites, including amoeba, trichomonas, leishmania, and plasmodium. []

Q8: What is the basis for the photoresponsivity of 3-aminorhodanine thin films in n-GaAs diodes?

A8: The photoresponsivity of 3-aminorhodanine thin films in n-GaAs diodes stems from the material's ability to absorb light, generating charge carriers that contribute to the photocurrent. This property makes 3-aminorhodanine a promising candidate for optoelectronic applications. []

Q9: How does 3-aminorhodanine interact with metal ions?

A9: 3-Aminorhodanine readily forms complexes with various metal ions, including Zn(II), Cd(II), Hg(II), Pd(II), Pd(IV), and Pt(II). This property has been utilized for analytical applications, as well as for developing sensors and materials for metal ion removal. [, , , ]

Q10: What is known about the stability of 3-aminorhodanine in different solvents?

A10: 3-Aminorhodanine exhibits varying stability in different solvents:

  • Pyridine solutions: 5-Unsubstituted rhodanines, including 3-aminorhodanine, show instability in pyridine solutions. []

Q11: Have computational methods been used to study 3-aminorhodanine and its derivatives?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to:

  • Optimize geometries and calculate vibrational frequencies: This enables detailed vibrational band assignments and provides insights into the molecular structure of 3-aminorhodanine and its derivatives. [, ]
  • Investigate dimer formation: DFT calculations on dimers of rhodanine derivatives suggest that a specific band in the SERS spectra can be assigned to C=C stretching modes, supporting the hypothesis of dimer formation on metal substrates. []

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